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Compound of Interest

Compound Name:
2-Amino-N-

isopropylbenzenesulfonamide

Cat. No.: B1317803 Get Quote

For Immediate Release

This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for the compound 2-Amino-N-
isopropylbenzenesulfonamide. This document is intended for researchers, scientists, and

professionals in the field of drug development, providing a foundational understanding of the

spectroscopic characteristics of this molecule. In the absence of publicly available experimental

spectra, this guide presents predicted data based on the analysis of structurally analogous

compounds and established spectroscopic principles. Detailed experimental protocols for

acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the

expected major mass spectrometry fragments for 2-Amino-N-isopropylbenzenesulfonamide.

These predictions are derived from the known spectral data of related structures, including 2-

aminobenzenesulfonamide and N-isopropyl-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.6 dd 1H
Aromatic H (position

6)

~ 7.2 - 7.0 m 1H
Aromatic H (position

4)

~ 6.8 - 6.6 m 2H
Aromatic H (positions

3 & 5)

~ 4.5 - 5.5 br s 2H -NH₂

~ 4.8 - 5.2 d 1H -SO₂NH-

~ 3.4 - 3.2 septet 1H -CH(CH₃)₂

~ 1.1 - 1.0 d 6H -CH(CH₃)₂

Note: The chemical shifts of amine (-NH₂) and sulfonamide (-SO₂NH-) protons are

concentration and temperature dependent and may appear as broad singlets.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 148 - 146 Aromatic C-NH₂ (position 2)

~ 134 - 132 Aromatic C (position 4)

~ 130 - 128 Aromatic C-SO₂ (position 1)

~ 120 - 118 Aromatic C (position 6)

~ 118 - 116 Aromatic C (position 5)

~ 116 - 114 Aromatic C (position 3)

~ 49 - 47 -CH(CH₃)₂

~ 24 - 22 -CH(CH₃)₂
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Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment

214 [M]⁺ (Molecular Ion)

199 [M - CH₃]⁺

172 [M - C₃H₆]⁺

156 [M - C₃H₇N]⁺ or [H₂NC₆H₄SO₂]⁺

92 [H₂NC₆H₄]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data

for 2-Amino-N-isopropylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-Amino-N-isopropylbenzenesulfonamide.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16-64 (adjust for optimal signal-to-noise).
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Relaxation Delay (d1): 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

Further, dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation (using Electrospray Ionization - ESI):

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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Acquisition Mode: Full scan mode to detect the molecular ion and fragmentation patterns.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 5-10 L/min at

300-350 °C).

Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to

induce fragmentation and aid in structural elucidation.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for ESI).

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Compare the observed fragmentation with the predicted patterns for sulfonamides.

Visualizations
The following diagrams illustrate the workflow for the analytical characterization and data

integration for 2-Amino-N-isopropylbenzenesulfonamide.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification

NMR Spectroscopy
(1H, 13C)

Mass Spectrometry
(EI/ESI)

Structure Elucidation

Click to download full resolution via product page

Analytical workflow for 2-Amino-N-isopropylbenzenesulfonamide.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-N-
isopropylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1317803#2-amino-n-
isopropylbenzenesulfonamide-nmr-and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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